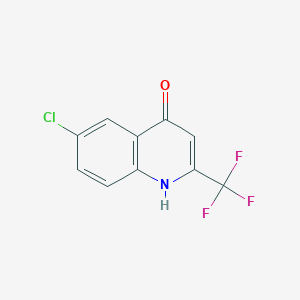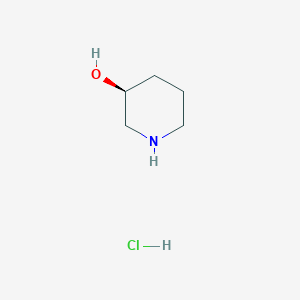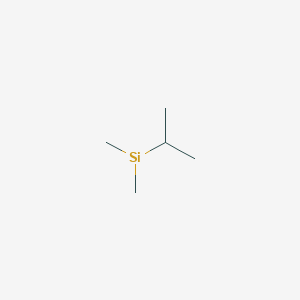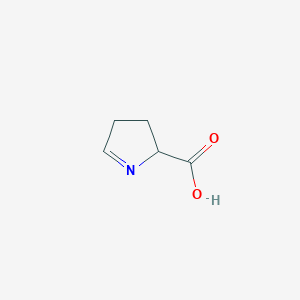
3,4-dihydro-2H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
3,4-Dihydro-2H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C5H7NO2. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This compound is notable for its role as an intermediate in various chemical reactions and its presence in biological systems.
Biochemische Analyse
Biochemical Properties
It is known that its conjugate base and anion, 1-pyrroline-5-carboxylate (P5C), is in spontaneous equilibrium with glutamate-5-semialdhyde (GSA) in solution . This suggests that 3,4-dihydro-2H-pyrrole-2-carboxylic acid may interact with enzymes, proteins, and other biomolecules involved in the metabolism of these compounds.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that its conjugate base, P5C, is involved in the biosynthesis and degradation of proline and arginine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dihydro-2H-pyrrole-2-carboxylic acid can be synthesized through several methods:
Hydrogenation and Cyclization of Nitro Ketones: This method involves the hydrogenation and cyclization of nitro ketones, which are derived from a ketone, an aldehyde, and a nitroalkane.
Condensation of Carboxylic Acids with Amines: The condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization, forms the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The use of metal catalysts and benign solvents is common to ensure environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Catalytic copper(II) and air are commonly used oxidants.
Reduction: Hydrogenation reactions typically use hydrogen gas and metal catalysts.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are common reagents for substitution reactions.
Major Products
Oxidation: Pyrrole derivatives.
Reduction: Hydrogenated pyrrole compounds.
Substitution: N-substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-pyrrole-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an important intermediate for synthesizing other compounds.
Pyrrole Synthesis: It plays a crucial role in the synthesis of pyrroles through the Paal-Knorr pyrrole condensation.
Metal-Catalyzed Conversion: It is used in metal-catalyzed conversions of primary diols and amines to valuable pyrroles.
Cu/ABNO-Catalyzed Oxidative Coupling: The compound is involved in Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines.
Wirkmechanismus
The mechanism of action of 3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its role as an intermediate in various chemical reactions. It acts as a substrate for oxidation, reduction, and substitution reactions, facilitating the formation of different pyrrole derivatives. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid: This compound has a similar structure but includes a hydroxyl group.
Pyrrole-2-carboxylic acid: A closely related compound without the dihydro modification.
Uniqueness
3,4-Dihydro-2H-pyrrole-2-carboxylic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as an intermediate in the synthesis of various pyrrole derivatives makes it valuable in organic synthesis and industrial applications.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAKNKKXGALPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863056 | |
| Record name | 1-Pyrroline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2906-39-0 | |
| Record name | 1-Pyrroline-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2906-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-1-Pyrroline-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrroline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PYRROLINE-5-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52TNU46DHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some novel synthetic approaches to access functionalized 3,4-dihydro-2H-pyrrole-2-carboxylic acid esters?
A1: A recent study [] describes a novel, efficient synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. This one-pot, three-step method utilizes commercially available starting materials: phenylsulfonylacetonitrile, various aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester. This strategy allows for the incorporation of three contiguous stereocenters in the final product, achieving good to high yields and diastereoselectivity. Significantly, the reaction uses benign solvents like diethyl carbonate and 2-methyl tetrahydrofuran and proceeds under metal-free conditions, making it a greener alternative. The scalability of this method has been demonstrated, highlighting its potential for broader application in organic synthesis.
Q2: Are there examples of unexpected reactivity observed with this compound derivatives?
A2: Yes, research has shown unusual reactivity of certain this compound derivatives. For instance, 2-alkyl- or 2-aryl-substituted 5-methoxy-4-(p-nitrophenyl)oxazoles react with tetracyanoethylene to yield methyl esters of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids []. This reaction, a formal [3+2] cycloaddition, proceeds through an unexpected oxazole ring-opening process. Studies suggest a zwitterionic mechanism based on the observed solvent effects. X-ray crystallography of a 2-isopropyl substituted product confirmed the molecular structure and provided further insights into the unique reactivity of this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


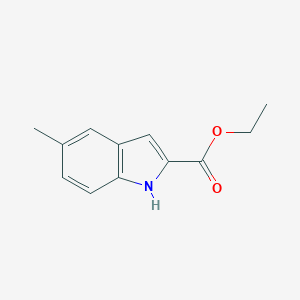
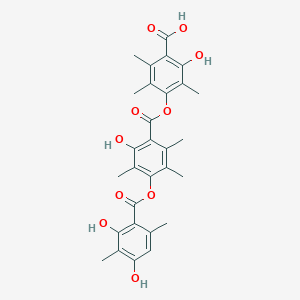
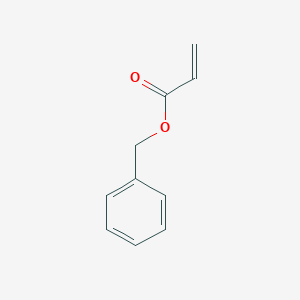
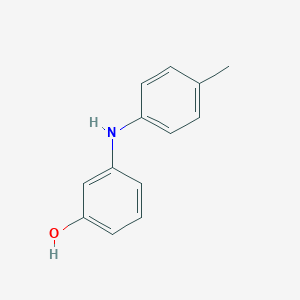
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)
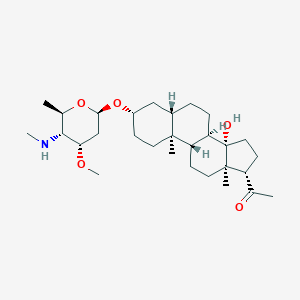
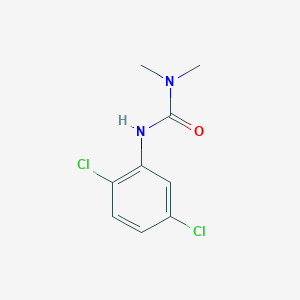
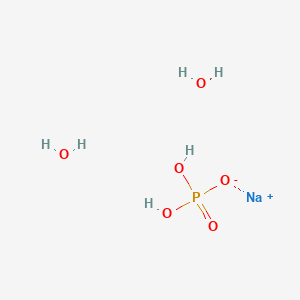
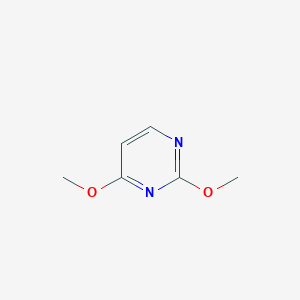
![3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate](/img/structure/B108407.png)
